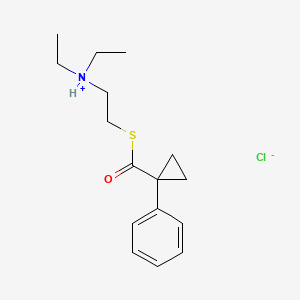

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride

Description

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a cyclopropane-derived compound featuring a phenyl group attached to the cyclopropane ring, a carbothioic acid moiety, and a 2-(diethylamino)ethyl thioester side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Its structural uniqueness lies in the combination of the strained cyclopropane ring, aromatic phenyl group, and the tertiary amine-containing side chain, which may influence its reactivity, stability, and biological interactions .

Properties

CAS No. |

67239-15-0 |

|---|---|

Molecular Formula |

C16H24ClNOS |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

diethyl-[2-(1-phenylcyclopropanecarbonyl)sulfanylethyl]azanium;chloride |

InChI |

InChI=1S/C16H23NOS.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |

InChI Key |

OFGJGABBWLFNFM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCSC(=O)C1(CC1)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioester group into a sulfoxide or sulfone.

Reduction: Reduction reactions can be used to convert the thioester group into a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioester linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties : Research indicates that compounds similar to 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride exhibit significant analgesic effects. For instance, studies have shown that derivatives can effectively alleviate pain in animal models, suggesting potential use in pain management therapies .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar structures have demonstrated efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antimicrobial drug development .

- Cytotoxic Effects : The compound has shown promising results in cytotoxicity assays against cancer cell lines. Research indicates selective toxicity towards cancer cells while sparing normal cells, positioning it as a potential therapeutic agent in oncology .

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride typically involves the reaction of phenyl cyclopropane derivatives with diethylamino ethyl thioester precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Analgesic Efficacy

A study published in a pharmacological journal explored the analgesic effects of the compound in rodent models. The results indicated a statistically significant reduction in pain responses compared to control groups, supporting its potential use as a non-opioid analgesic alternative .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations comparable to established antibiotics. This positions it as a promising candidate for further development into antimicrobial therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related molecules from the evidence:

Compound A : 2-(Diethylamino)ethyl [Bicyclohexyl]-1-carboxylate Hydrochloride

- Molecular Formula: C₁₉H₃₅NO₂·HCl

- Molecular Weight : 345.95 g/mol

- Core Structure: Bicyclohexyl carboxylate ester linked to a 2-(diethylamino)ethyl group.

- Functional Groups : Carboxylate ester (oxygen-based), tertiary amine.

Compound B : (2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Molecular Weight : 213.10 g/mol

- Core Structure: Linear pentanamide with two amino groups.

- Functional Groups : Amide, primary and secondary amines.

Target Compound : 1-Phenylcyclopropanecarbothioic Acid S-(2-(Diethylamino)ethyl) Ester Hydrochloride

- Molecular Formula: Estimated C₁₆H₂₄ClNOS (exact formula requires experimental validation).

- Molecular Weight : ~313.5 g/mol (estimated).

- Core Structure : Phenylcyclopropane carbothioic acid thioester.

- Functional Groups : Thioester (sulfur-based), tertiary amine, cyclopropane.

Comparative Data Table

Functional Implications

- Thioester vs. Thioesters are generally more susceptible to enzymatic hydrolysis than carboxylate esters, which could impact bioavailability .

- Cyclopropane vs. Bicyclohexyl : The strained cyclopropane ring in the target compound may confer unique conformational rigidity, influencing receptor binding or catalytic interactions. In contrast, Compound A’s bicyclohexyl system provides bulkier hydrophobic character .

- Amine Functionality : Both the target compound and Compound A feature tertiary amines, which can enhance solubility via protonation (as hydrochloride salts) and interact with biological targets like ion channels or GPCRs .

Research Findings and Gaps

Pharmacological Potential

- Compound A’s carboxylate ester and bicyclohexyl structure may favor applications in lipid-based drug delivery, though its specific activity is undocumented .

Biological Activity

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C13H19ClN2O2S

- Molecular Weight: 290.82 g/mol

1-Phenylcyclopropanecarbothioic acid S-(2-(diethylamino)ethyl) ester hydrochloride primarily interacts with various neurotransmitter systems, particularly the cholinergic system. It is known to act as a muscarinic antagonist, which influences acetylcholine receptor activity in the central nervous system (CNS).

Pharmacological Effects

- Anticholinergic Activity: The compound exhibits significant anticholinergic properties, which can lead to effects such as sedation and reduced secretions.

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective effects, potentially useful in conditions like traumatic brain injury.

Table 1: Summary of Key Studies

Detailed Findings

-

Neuroprotection in Brain Injury Models

- A study published in the Journal of Neurotrauma evaluated the effects of this compound on biomarkers indicative of neuronal damage following fluid percussion injury. The results indicated a reduction in alphaII-spectrin breakdown products, suggesting a protective effect against neuronal degeneration .

- Cognitive Impairment Studies

- Potential Therapeutic Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.